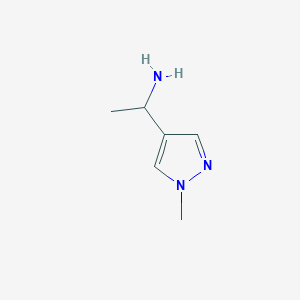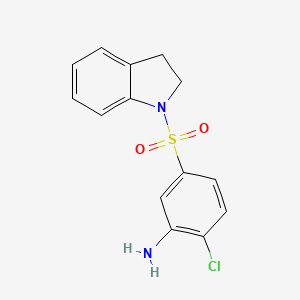
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline is an important organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a white, crystalline solid that is soluble in water and ethanol and has a melting point of 32-35°C. This compound has been used in a variety of scientific research applications due to its ability to act as a nucleophile and a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis techniques have been developed for indole derivatives, which are key intermediates in various biologically active compounds. For instance, Zhao et al. (2016) discuss the preparation of 5-substituted indol-2,3-diones, demonstrating the optimization of synthesis methods suitable for industrial production (Zhao et al., 2016).
- Catalytic Synthesis Approaches: Turský et al. (2010) describe a method for synthesizing 2,3-disubstituted indoles, showcasing the efficiency of using iridium and ruthenium catalysts (Turský et al., 2010).
Chemical Reactions and Properties
- Reaction Mechanisms: Muralikrishna et al. (2014) explore the synthesis and characterization of a series of indole derivatives, revealing insights into reaction mechanisms and potential applications in antimicrobial activity (Muralikrishna et al., 2014).
- Efficient Procedure Development: Hiroya et al. (2004) investigated efficient methods for indole synthesis using Cu(II) salts, highlighting the application of this methodology in natural product synthesis (Hiroya et al., 2004).
Biological and Medical Applications
- Cancer Detection and Imaging: Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, demonstrating the potential of indole derivatives in optical imaging for medical applications (Pham et al., 2005).
Eigenschaften
IUPAC Name |
2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMHLVSIRFWFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

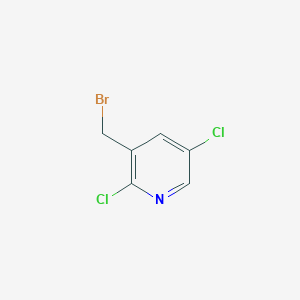
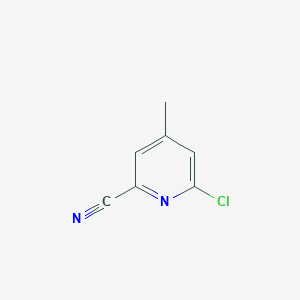
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
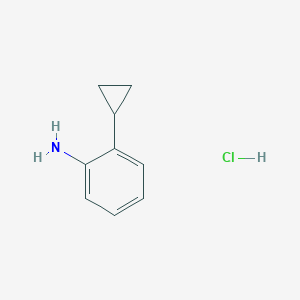
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
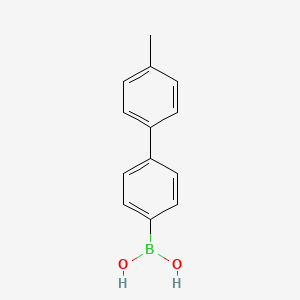
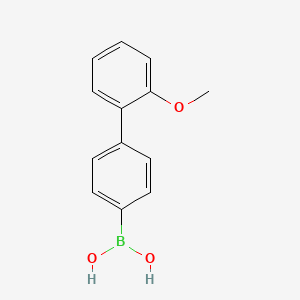
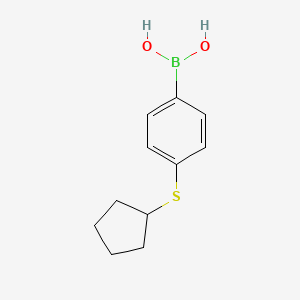
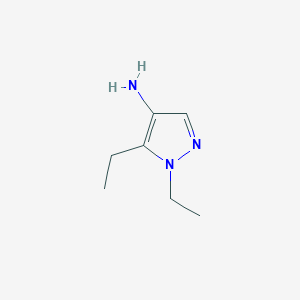
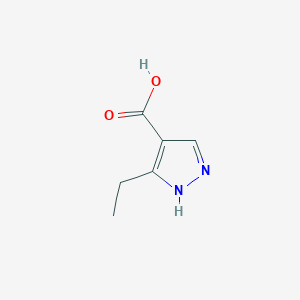
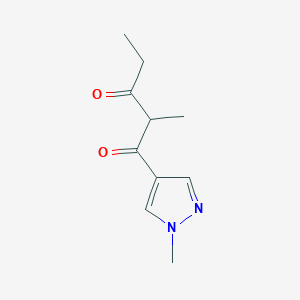
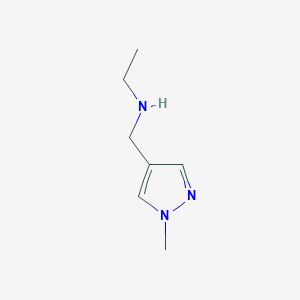
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
